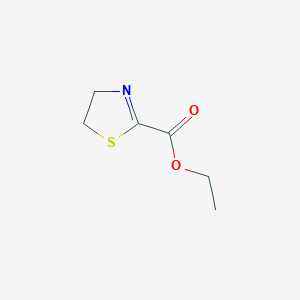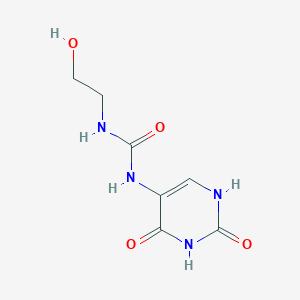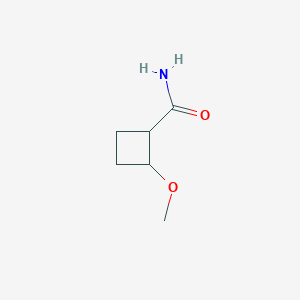![molecular formula C9H10N4O4 B14005525 2-[(8-Nitro[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy]ethan-1-ol CAS No. 88713-43-3](/img/structure/B14005525.png)
2-[(8-Nitro[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-Nitro-1,7,9-triazabicyclo[4.3.0]nona-2,4,6,8-tetraen-8-yl)methoxy]ethanol is a chemical compound with the molecular formula C9H10N4O4 and a molecular weight of 238.20 g/mol . This compound features a triazabicyclo structure, which is a bicyclic system containing nitrogen atoms. The presence of a nitro group and an ethoxy group attached to the triazabicyclo core makes this compound unique and potentially useful in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Nitro-1,7,9-triazabicyclo[4.3.0]nona-2,4,6,8-tetraen-8-yl)methoxy]ethanol typically involves the following steps:
Formation of the Triazabicyclo Core: The triazabicyclo core can be synthesized through a series of cyclization reactions involving appropriate precursors. The reaction conditions often include the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents such as nitric acid or a mixture of nitric acid and sulfuric acid.
Attachment of the Ethoxy Group: The ethoxy group can be attached through etherification reactions, typically using ethyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like crystallization, and rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(5-Nitro-1,7,9-triazabicyclo[4.3.0]nona-2,4,6,8-tetraen-8-yl)methoxy]ethanol can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium hydroxide or other strong nucleophiles.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted triazabicyclo compounds.
Applications De Recherche Scientifique
2-[(5-Nitro-1,7,9-triazabicyclo[4.3.0]nona-2,4,6,8-tetraen-8-yl)methoxy]ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-[(5-Nitro-1,7,9-triazabicyclo[4.3.0]nona-2,4,6,8-tetraen-8-yl)methoxy]ethanol involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the triazabicyclo core can interact with biological macromolecules through hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-[(5-Nitro-1,7,9-triazabicyclo[4.3.0]nona-2,4,6,8-tetraen-8-yl)methoxy]ethanol is unique due to the presence of both a nitro group and an ethoxy group attached to the triazabicyclo core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds.
Propriétés
Numéro CAS |
88713-43-3 |
|---|---|
Formule moléculaire |
C9H10N4O4 |
Poids moléculaire |
238.20 g/mol |
Nom IUPAC |
2-[(8-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy]ethanol |
InChI |
InChI=1S/C9H10N4O4/c14-4-5-17-6-8-10-9-7(13(15)16)2-1-3-12(9)11-8/h1-3,14H,4-6H2 |
Clé InChI |
ADDPOIQHUZOPNN-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=NC(=N2)COCCO)C(=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-1-[2-(methylcarbamoylamino)ethylsulfanyl]formamide](/img/structure/B14005457.png)

![(4S)-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid](/img/structure/B14005467.png)
![(1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B14005469.png)
![n-{4-[(Propan-2-ylcarbamoyl)sulfamoyl]phenyl}acetamide](/img/structure/B14005474.png)



![[(1S,3R,5S)-2-Azabicyclo[3.1.0]hexan-3-YL]methanol hydrochloride](/img/structure/B14005480.png)
![1-[(Methylsulfinyl)methyl]naphthalene](/img/structure/B14005482.png)

![4-{(E)-[(4-Ethoxyphenyl)imino]methyl}benzene-1-carbothioamide](/img/structure/B14005500.png)
![N'-acetyl-N-methyl-N'-[(4-nitrophenyl)methyl]acetohydrazide](/img/structure/B14005504.png)
![2-Methyl-5,6-dihydrocyclopenta[d]imidazol-4(3H)-one](/img/structure/B14005516.png)
